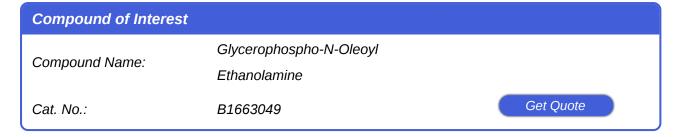


Application Notes and Protocols for Glycerophospho-N-Oleoyl Ethanolamine (GNOE)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerophospho-N-Oleoyl Ethanolamine (GNOE) is a naturally occurring glycerophosphoethanolamine that serves as a metabolic precursor to Oleoyl ethanolamide (OEA).[1] OEA is an endogenous lipid mediator that plays a significant role in the regulation of feeding, body weight, and lipid metabolism through its action as a potent agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] The conversion of GNOE to OEA is a key step in the biosynthesis of this important signaling molecule. These application notes provide essential information for the proper handling, storage, and use of GNOE in a laboratory setting.

Chemical and Physical Properties

GNOE is a crystalline solid with the following properties:



Property	Value	Reference
Molecular Formula	C23H46NO7P	[1][3]
Molecular Weight	479.6 g/mol	[1][3]
CAS Number	201738-24-1	[1]
Purity	≥98%	[1][4]
Solubility	DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/ml	[1][4]
Appearance	Crystalline solid	[4]

Storage and Handling

Proper storage and handling of GNOE are crucial to maintain its stability and integrity for experimental use.

Storage

For long-term storage, GNOE should be kept at -20°C.[1] Under these conditions, it is stable for at least four years.[1]

Handling

When handling GNOE, it is important to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[5][6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5] Avoid inhalation of dust or fumes.[5][6] In case of contact with eyes or skin, rinse immediately with plenty of water.[6]

Quantitative Data Summary



Parameter	Value	Reference
Storage Temperature	-20°C	[1]
Stability	≥ 4 years (at -20°C)	[1]
Purity	≥98%	[1][4]
Solubility in DMF	20 mg/ml	[1][4]
Solubility in DMSO	20 mg/ml	[1][4]
Solubility in Ethanol	20 mg/ml	[1][4]
Solubility in PBS (pH 7.2)	10 mg/ml	[1][4]

Experimental ProtocolsPreparation of GNOE Stock Solutions

To prepare a stock solution of GNOE, it is recommended to use an organic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol.

Materials:

- Glycerophospho-N-Oleoyl Ethanolamine (GNOE)
- Anhydrous DMF, DMSO, or Ethanol
- Sterile microcentrifuge tubes or vials
- Vortex mixer

Procedure:

- Allow the vial of GNOE to warm to room temperature before opening.
- Weigh the desired amount of GNOE in a sterile tube.
- Add the appropriate volume of solvent to achieve the desired concentration (e.g., for a 10 mg/ml stock solution, add 1 ml of solvent to 10 mg of GNOE).



- Vortex the solution until the GNOE is completely dissolved.
- Store the stock solution at -20°C in tightly sealed vials. For aqueous solutions in PBS, it is advisable to prepare them fresh for each experiment.

General Protocol for Cell Culture Experiments

This protocol provides a general guideline for treating cultured cells with GNOE to study its effects, which are mediated by its conversion to OEA.

Materials:

- Cultured cells of interest (e.g., hepatocytes, adipocytes)
- Appropriate cell culture medium
- GNOE stock solution (in a solvent compatible with cell culture, e.g., DMSO or Ethanol)
- Phosphate-buffered saline (PBS)
- · Multi-well cell culture plates

Procedure:

- Cell Seeding: Seed the cells in multi-well plates at a density appropriate for the specific cell line and experiment. Allow the cells to adhere and grow to the desired confluency (typically 70-80%).
- Preparation of Working Solution: Dilute the GNOE stock solution in a cell culture medium to
 the final desired concentration. It is important to ensure that the final concentration of the
 solvent is not toxic to the cells (typically <0.1% for DMSO). A vehicle control (medium with
 the same concentration of solvent) should be included in the experimental design.
- Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the GNOE working solution (or vehicle control) to the cells.
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.



- Downstream Analysis: After the incubation period, the cells can be harvested for various downstream analyses, such as:
 - Gene expression analysis (qPCR or RNA-seq): To measure the expression of PPARα target genes.
 - Western blotting: To analyze protein levels.
 - Lipid analysis (LC-MS/MS): To measure the conversion of GNOE to OEA and other lipid metabolites.
 - Cell-based assays: To assess cellular responses such as lipid accumulation or metabolic activity.

Signaling Pathway and Experimental Workflow

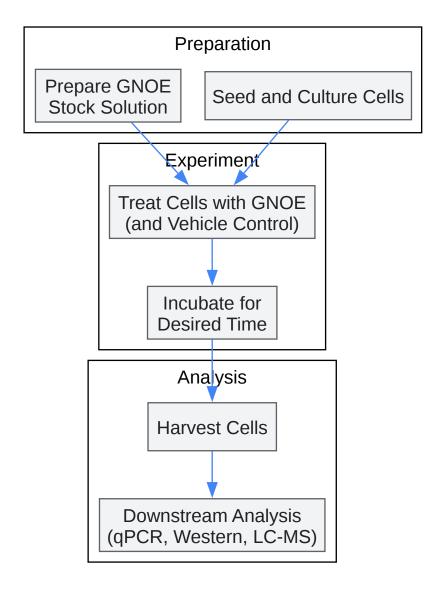
The following diagrams illustrate the signaling pathway of GNOE and a general experimental workflow for its use in cell culture.



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Caption: GNOE is converted to OEA, which activates PPARα to regulate gene expression.





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Caption: General workflow for studying the effects of GNOE in cell culture.

Safety Precautions

GNOE is intended for research use only and is not for human or veterinary use.[7] Standard safety precautions should be followed when handling this compound.[5][6] This includes wearing appropriate personal protective equipment and working in a well-ventilated area.[5][6] Avoid direct contact with skin and eyes.[6] In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet for ethanolamines.[5][6] Dispose of the compound and any contaminated materials in accordance with local regulations.[5]



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